molecular formula C13H15NO2 B1356659 4-Hydroxy-6-methoxy-2-propylquinoline CAS No. 927800-85-9

4-Hydroxy-6-methoxy-2-propylquinoline

Cat. No. B1356659
CAS RN: 927800-85-9
M. Wt: 217.26 g/mol
InChI Key: SILBPTYHCIOZFB-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methoxy-2-propylquinoline is a chemical compound with the empirical formula C13H15NO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CCCc1cc (O)c2cc (OC)ccc2n1 . The InChI representation is 1S/C13H15NO2/c1-3-4-9-7-13 (15)11-8-10 (16-2)5-6-12 (11)14-9/h5-8H,3-4H2,1-2H3, (H,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 217.26 . Unfortunately, other physical and chemical properties are not available in the resources .

Scientific Research Applications

Tubulin Polymerization Inhibition

  • Research has shown that methoxy-substituted compounds, such as those containing a structure similar to 4-Hydroxy-6-methoxy-2-propylquinoline, can inhibit tubulin polymerization. This process is significant in the development of cytostatics, a class of drugs used in cancer treatment. For instance, specific methoxy derivatives demonstrated potential in disrupting microtubule assembly, akin to the action of colchicine, thereby impacting cell division mechanisms in cancer cells (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Antileishmanial Activity

  • 8-Aminoquinolines, which include methoxy-substituted quinolines, have been studied for their antileishmanial activity. Variants of these compounds showed effectiveness against Leishmania tropica within human macrophages, highlighting their potential as therapeutic agents in treating leishmaniasis (Berman & Lee, 1983).

Synthesis of Enantiopure Compounds

  • The compound has been used in the synthesis of enantiopure 6-hydroxy and 6-methoxy tetrahydroisoquinoline-1-carboxylic acids. These compounds are useful in creating modulators of nuclear receptors, such as liver X receptor (Forró, Megyesi, Paál, & Fülöp, 2016).

Antiproliferative Evaluation

  • Certain derivatives of 4-anilino-8-methoxy-2-phenylquinoline, which is structurally related to this compound, have been synthesized and evaluated for their antiproliferative effects. These compounds showed potential in inhibiting the growth of cancer cells, suggesting their applicability in developing cancer treatments (Chen et al., 2006).

Fluorescence Derivatization in Chromatography

  • 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound related to this compound, has been used as a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, demonstrating the compound's utility in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).

EGFR Inhibitor Development

  • 2-Aryl-8-hydroxy (or methoxy) isoquinolin-1(2H)-ones, resembling the structure of this compound, have been proposed as novel scaffolds for EGFR inhibitors. These compounds displayed significant antiproliferative activities in cancer cell lines, highlighting their potential in cancer drug development (Kang et al., 2013).

Antibacterial Activity

  • 4-Amino-8-methylquinolines substituted with hydroxy- or methoxy-groups, similar in structure to this compound, have been synthesized and evaluated for antibacterial activity. These compounds showed slight activity against both Gram-positive and Gram-negative bacteria (Meyer, Lemcke, Geffken, & Kaulfers, 2001).

Dental Plaque Inhibitors

  • Hydroxyquinolines, including derivatives similar to this compound, were synthesized and assessed for their antibacterial and antiplaque activities. These compounds have shown potential as antiplaque agents in dental health applications (Warner, Musto, Turesky, & Soloway, 1975).

Biochemical Analysis

Biochemical Properties

4-Hydroxy-6-methoxy-2-propylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and function. This compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can activate transcription factors, leading to changes in gene expression that promote or inhibit specific cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell cycle progression and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or antioxidant activities . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidize the compound, followed by conjugation reactions that increase its solubility for excretion. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This distribution pattern can affect its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its specificity and efficacy in targeting particular cellular processes.

properties

IUPAC Name

6-methoxy-2-propyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-4-9-7-13(15)11-8-10(16-2)5-6-12(11)14-9/h5-8H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILBPTYHCIOZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590618
Record name 6-Methoxy-2-propylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

927800-85-9
Record name 6-Methoxy-2-propylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 927800-85-9
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